9-N-(3-methylphenyl)-6,8,10-triazaspiro[4.5]deca-6,9-diene-7,9-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-N-(3-methylphenyl)-6,8,10-triazaspiro[45]deca-6,9-diene-7,9-diamine is a complex organic compound with a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-N-(3-methylphenyl)-6,8,10-triazaspiro[4.5]deca-6,9-diene-7,9-diamine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the spirocyclic core: This step involves the cyclization of a suitable precursor to form the spirocyclic structure.
Introduction of the triazaspiro moiety:
Functionalization of the aromatic ring:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, optimization of reaction conditions, and the development of continuous flow processes.
Chemical Reactions Analysis
Types of Reactions
9-N-(3-methylphenyl)-6,8,10-triazaspiro[4.5]deca-6,9-diene-7,9-diamine undergoes various types of chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the spirocyclic core or the triazaspiro moiety.
Substitution: Both nucleophilic and electrophilic substitution reactions can be used to introduce or modify functional groups on the aromatic ring or the spirocyclic core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions may yield functionalized spirocyclic compounds.
Scientific Research Applications
9-N-(3-methylphenyl)-6,8,10-triazaspiro[4.5]deca-6,9-diene-7,9-diamine has a wide range of scientific research applications, including:
Medicinal Chemistry: This compound is of interest for its potential use as a pharmaceutical intermediate or active pharmaceutical ingredient (API) due to its unique structural features and potential biological activity.
Materials Science: The spirocyclic structure of this compound makes it a potential candidate for use in the development of novel materials with unique properties.
Organic Synthesis: This compound can be used as a building block for the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 9-N-(3-methylphenyl)-6,8,10-triazaspiro[4.5]deca-6,9-diene-7,9-diamine involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the specific application and context. For example, in medicinal chemistry, this compound may interact with specific enzymes or receptors to exert its biological effects.
Comparison with Similar Compounds
Similar Compounds
7,9-Di-tert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione: This compound has a similar spirocyclic structure but differs in the functional groups attached to the spirocyclic core.
1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione: This compound also has a spirocyclic structure but contains different heteroatoms and functional groups.
Uniqueness
The uniqueness of 9-N-(3-methylphenyl)-6,8,10-triazaspiro[4.5]deca-6,9-diene-7,9-diamine lies in its specific combination of functional groups and spirocyclic structure, which confer unique chemical and biological properties. This makes it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
9-N-(3-methylphenyl)-6,8,10-triazaspiro[4.5]deca-6,9-diene-7,9-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5/c1-10-5-4-6-11(9-10)16-13-17-12(15)18-14(19-13)7-2-3-8-14/h4-6,9H,2-3,7-8H2,1H3,(H4,15,16,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXGAQGGXIBKGNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=NC3(CCCC3)N=C(N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.